molecular formula C19H28N4O2 B12543181 5-(3-Heptyloxy-4-methoxy-benzyl)-pyrimidine-2,4-diamine CAS No. 656809-95-9

5-(3-Heptyloxy-4-methoxy-benzyl)-pyrimidine-2,4-diamine

Cat. No.: B12543181
CAS No.: 656809-95-9
M. Wt: 344.5 g/mol
InChI Key: XVRRLCDIHFGWQI-UHFFFAOYSA-N
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Description

“5-(3-Heptyloxy-4-methoxy-benzyl)-pyrimidine-2,4-diamine” is an organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-Heptyloxy-4-methoxy-benzyl)-pyrimidine-2,4-diamine” typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzyl and pyrimidine precursors.

    Coupling Reaction: The benzyl precursor is coupled with the pyrimidine ring through a series of nucleophilic substitution reactions.

    Reaction Conditions: Common reagents include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

“5-(3-Heptyloxy-4-methoxy-benzyl)-pyrimidine-2,4-diamine” can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-(3-Heptyloxy-4-methoxy-benzyl)-pyrimidine-2,4-diamine” involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting or activating their functions.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Heptyloxy-4-methoxy-benzyl)-pyrimidine-2,4-diamine: can be compared with other pyrimidine derivatives such as:

Uniqueness

The unique structural features of “this compound” include the heptyloxy and methoxy substituents on the benzyl ring, which may confer specific biological activities or chemical reactivity.

Properties

CAS No.

656809-95-9

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

5-[(3-heptoxy-4-methoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C19H28N4O2/c1-3-4-5-6-7-10-25-17-12-14(8-9-16(17)24-2)11-15-13-22-19(21)23-18(15)20/h8-9,12-13H,3-7,10-11H2,1-2H3,(H4,20,21,22,23)

InChI Key

XVRRLCDIHFGWQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OC

Origin of Product

United States

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